Ensartinib (X-396) is a potent, orally available, small molecule tyrosine kinase inhibitor (TKI). [] Its primary target is anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers. [] Ensartinib exhibits 10-fold higher potency against ALK than the first-generation ALK TKI, crizotinib. [] Beyond ALK, ensartinib demonstrates inhibitory activity against other tyrosine kinases, including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [] This multi-kinase inhibitory profile makes ensartinib a promising candidate for various cancer treatments and biological research applications.
X-376, scientifically known as 6-amino-5-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a novel compound classified primarily as an anaplastic lymphoma kinase inhibitor. It has garnered attention for its potential therapeutic applications in treating various cancers, particularly non-small cell lung cancer. The compound's ability to cross the blood-brain barrier enhances its utility in targeting central nervous system malignancies .
X-376 was developed as part of a series of compounds aimed at inhibiting the anaplastic lymphoma kinase pathway, which is often dysregulated in certain cancers. It belongs to a class of targeted therapies that focus on specific molecular pathways involved in tumor growth and survival. The compound has been characterized through various studies that detail its synthesis, biological activity, and potential side effects .
The synthesis of X-376 involves multiple steps that utilize standard organic chemistry techniques. Key steps include:
The synthesis has been optimized for yield and purity, employing high-performance liquid chromatography (HPLC) for purification and characterization .
The molecular formula of X-376 is , with a molecular weight of 547.41 g/mol. Its structure features several key components:
The stereochemistry of X-376 includes defined stereocenters that may influence its biological activity and pharmacokinetics .
X-376 undergoes various metabolic transformations upon administration. Notably:
X-376 exerts its therapeutic effects primarily through the inhibition of anaplastic lymphoma kinase activity. The mechanism involves:
Studies have demonstrated that X-376 effectively inhibits tumor growth in vitro and in vivo models by inducing apoptosis and reducing cellular proliferation rates .
X-376 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and optimizing delivery methods for therapeutic use .
X-376 has potential applications in various scientific fields:
Ongoing research continues to evaluate its effectiveness against other malignancies and explore its full therapeutic potential .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: